molecular formula C4H10N2O8 B1280060 Alloxan tetrahydrate CAS No. 6010-91-9

Alloxan tetrahydrate

Cat. No.: B1280060
CAS No.: 6010-91-9
M. Wt: 214.13 g/mol
InChI Key: JJROYYCRHFNFNC-UHFFFAOYSA-N
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Description

Alloxan tetrahydrate, also known as 5,5-dihydroxybarbituric acid, is an organic compound with the chemical formula C4H2N2O4·4H2O. It is a derivative of pyrimidine and is known for its pale yellow solid appearance. This compound is primarily used in scientific research, particularly in studies related to diabetes, due to its ability to induce diabetes in experimental animals .

Mechanism of Action

Target of Action

Alloxan Tetrahydrate primarily targets the insulin-producing pancreatic beta cells . It preferentially accumulates in these cells through the GLUT2 glucose transporter .

Mode of Action

this compound interacts with its targets, the pancreatic beta cells, in a specific manner. In the presence of intracellular thiols, especially glutathione, this compound generates reactive oxygen species (ROS) in a cyclic redox reaction with its reduction product, dialuric acid . This interaction results in changes within the beta cells, leading to their destruction .

Biochemical Pathways

The affected biochemical pathway involves the generation of reactive oxygen species (ROS) in a cyclic redox reaction with dialuric acid, a reduction product of this compound . This process leads to the production of superoxide radicals, hydrogen peroxide, and ultimately, hydroxyl radicals . These hydroxyl radicals are responsible for the death of the beta cells .

Pharmacokinetics

It is known that this compound preferentially accumulates in pancreatic beta cells via the glut2 glucose transporter , suggesting its absorption and distribution characteristics

Result of Action

The molecular and cellular effects of this compound’s action include the generation of reactive oxygen species (ROS), leading to the destruction of insulin-producing pancreatic beta cells . This destruction results in a state of insulin-dependent diabetes mellitus in animals, with characteristics similar to type 1 diabetes in humans .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. It is generally understood that a multitude of host and environmental factors can influence drug response , but the specifics for this compound would require further investigation.

Biochemical Analysis

Biochemical Properties

Alloxan tetrahydrate plays a significant role in biochemical reactions, particularly in the context of diabetes research. It interacts with various enzymes, proteins, and other biomolecules within the pancreatic beta cells. One of the primary interactions is with the enzyme glucokinase, which is crucial for glucose sensing and insulin secretion. This compound inhibits glucokinase, thereby impairing glucose-induced insulin secretion. Additionally, this compound generates reactive oxygen species (ROS) through redox cycling with its reduction product, dialuric acid. These ROS cause oxidative stress and damage to cellular components, further contributing to beta cell destruction .

Cellular Effects

This compound exerts profound effects on various types of cells, particularly pancreatic beta cells. It induces oxidative stress by generating reactive oxygen species, leading to cellular damage and apoptosis. The compound also affects cell signaling pathways, gene expression, and cellular metabolism. In pancreatic beta cells, this compound inhibits glucose-induced insulin secretion by targeting glucokinase. This inhibition disrupts normal cellular function and leads to the development of insulin-dependent diabetes . Furthermore, this compound’s ability to generate ROS affects other cellular processes, including DNA fragmentation and mitochondrial dysfunction .

Molecular Mechanism

The molecular mechanism of this compound involves several key steps. Upon entering the pancreatic beta cells via the GLUT2 glucose transporter, this compound undergoes redox cycling with its reduction product, dialuric acid. This process generates reactive oxygen species, including superoxide radicals, hydrogen peroxide, and hydroxyl radicals. These ROS cause oxidative damage to cellular components, leading to beta cell necrosis. Additionally, this compound inhibits glucokinase, the glucose sensor of beta cells, further impairing insulin secretion. The combined effects of ROS generation and glucokinase inhibition result in the selective destruction of pancreatic beta cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable, but its degradation products can also contribute to its biological activity. In vitro and in vivo studies have shown that the initial exposure to this compound leads to rapid beta cell necrosis and insulin deficiency. Over time, the long-term effects include sustained hyperglycemia and the development of diabetic complications. The stability and degradation of this compound are important factors in understanding its temporal effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound induces mild hyperglycemia and partial beta cell destruction. At higher doses, this compound causes severe hyperglycemia and extensive beta cell necrosis. The threshold effects observed in these studies indicate that there is a dose-dependent relationship between this compound and its diabetogenic effects. High doses of this compound can also lead to toxic and adverse effects, including renal and hepatic damage .

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to glucose metabolism. It interacts with enzymes such as glucokinase and generates reactive oxygen species through redox cycling. These interactions affect metabolic flux and metabolite levels within the pancreatic beta cells. The inhibition of glucokinase by this compound disrupts normal glucose sensing and insulin secretion, leading to altered glucose metabolism. Additionally, the generation of ROS by this compound affects other metabolic pathways, contributing to cellular damage and dysfunction .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It enters pancreatic beta cells via the GLUT2 glucose transporter, which facilitates its uptake. Once inside the cells, this compound undergoes redox cycling and generates reactive oxygen species. The compound’s distribution within tissues is influenced by its interactions with transporters and binding proteins. These interactions affect its localization and accumulation within specific cellular compartments .

Subcellular Localization

The subcellular localization of this compound is primarily within the pancreatic beta cells. It targets specific compartments and organelles, including the mitochondria and the nucleus. The generation of reactive oxygen species by this compound leads to oxidative damage within these subcellular compartments. Additionally, the inhibition of glucokinase by this compound affects its activity and function within the beta cells. The compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions

Alloxan tetrahydrate can be synthesized through the oxidation of uric acid or alloxantin. One common method involves the use of fuming nitric acid as an oxidizing agent. The reaction is carried out by adding fuming nitric acid to a solution of alloxantin dihydrate in water while maintaining the temperature below 60°C. The reaction mixture is then heated to 60-65°C to complete the reaction, followed by cooling to crystallize this compound .

Industrial Production Methods

Industrial production of this compound typically follows similar synthetic routes as laboratory methods but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The crystallized this compound is then filtered, washed, and dried to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions

Alloxan tetrahydrate undergoes various chemical reactions, including oxidation, reduction, and condensation reactions. It is known to react with ammonia to form murexide, a purple dye. This reaction involves the condensation of alloxan with uramil, an intermediate formed during the reaction .

Common Reagents and Conditions

    Oxidation: Fuming nitric acid is commonly used as an oxidizing agent in the synthesis of this compound.

    Reduction: Alloxan can be reduced to form dialuric acid, which is involved in redox reactions generating reactive oxygen species.

    Condensation: Ammonia is used in the condensation reaction to form murexide.

Major Products Formed

Scientific Research Applications

Alloxan tetrahydrate is widely used in scientific research, particularly in the field of diabetes research. It is used to induce diabetes in experimental animals by selectively destroying pancreatic beta cells, leading to insulin-dependent diabetes. This property makes it valuable for studying the pathophysiology of diabetes and testing potential anti-diabetic compounds .

In addition to diabetes research, this compound is used in studies related to oxidative stress due to its ability to generate reactive oxygen species. It is also used in the synthesis of dyes and other organic compounds .

Comparison with Similar Compounds

Alloxan tetrahydrate is often compared with streptozotocin, another diabetogenic agent used in diabetes research. Both compounds selectively target pancreatic beta cells and induce diabetes, but they differ in their mechanisms of action. While alloxan generates ROS to cause beta cell necrosis, streptozotocin acts as an alkylating agent, causing DNA damage and beta cell death .

Similar Compounds

    Streptozotocin: An alkylating agent used to induce diabetes in experimental animals.

    Alloxantin: An intermediate in the synthesis of alloxan.

Properties

IUPAC Name

1,3-diazinane-2,4,5,6-tetrone;tetrahydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2N2O4.4H2O/c7-1-2(8)5-4(10)6-3(1)9;;;;/h(H2,5,6,8,9,10);4*1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJROYYCRHFNFNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=O)C(=O)NC(=O)NC1=O.O.O.O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5047241
Record name Pyrimidine-2,4,5,6(1H,3H)-tetrone tetrahydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5047241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6010-91-9
Record name Pyrimidine-2,4,5,6(1H,3H)-tetrone tetrahydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5047241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Alloxan tetrahydrate
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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